![molecular formula C25H31NO4 B4264761 N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264761.png)
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as APEC, is a synthetic compound that has been widely studied for its potential use in scientific research. APEC belongs to a class of compounds known as chromenones, which are known to have a variety of biological activities.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of ROS and the modulation of various signaling pathways in cells. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response genes. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases. In animal models, N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its fluorescent properties, which make it an ideal probe for the detection of ROS in biological systems. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential toxicity, as high concentrations of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide have been shown to be toxic to cells.
Future Directions
There are several future directions for research on N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One area of research involves the development of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide-based probes for the detection of ROS in living organisms. Another area of research involves the optimization of the synthesis method for N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, and to determine its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential use in scientific research. N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biological activities, including the inhibition of cancer cell growth, reduction of inflammation, and activation of antioxidant response genes. While there are some limitations to using N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments, its fluorescent properties make it an ideal probe for the detection of ROS in biological systems. Further research is needed to fully understand the potential uses of N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in the treatment of various diseases.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-21(25-12-15-8-16(13-25)10-17(9-15)14-25)26-23(27)19-11-18-6-5-7-20(29-4-2)22(18)30-24(19)28/h5-7,11,15-17,21H,3-4,8-10,12-14H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXMUUNNLUYUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=C(C(=CC=C5)OCC)OC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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